molecular formula C15H13ClN4O2S B2814141 8-chloro-4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide CAS No. 951975-08-9

8-chloro-4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide

Cat. No.: B2814141
CAS No.: 951975-08-9
M. Wt: 348.81
InChI Key: CGVMPZOYZLNLPM-UHFFFAOYSA-N
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Description

8-chloro-4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide is a synthetic hybrid compound designed for medicinal chemistry and drug discovery research, integrating two pharmaceutically significant scaffolds: quinoline and 1,3,4-thiadiazole. The quinoline moiety is a privileged structure in anticancer agent development, known to interact with biological targets such as topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells . Furthermore, the 8-chloro-4-hydroxyquinoline core is structurally related to compounds explored for their antiviral properties . The 1,3,4-thiadiazole ring system is recognized for its broad-spectrum biological activities, particularly its potent antibacterial and antifungal efficacy . Recent studies report that novel 1,3,4-thiadiazole derivatives have demonstrated superior inhibitory activity compared to standard reference antibiotics against a panel of Gram-positive and Gram-negative bacterial strains, as well as potent activity against numerous fungal species . The electronic properties and mesoionic nature of the 1,3,4-thiadiazole core contribute to favorable pharmacokinetic properties, including enhanced metabolic stability and appropriate lipophilicity that supports membrane permeability . The specific molecular hybridization present in this compound makes it a valuable chemical tool for researchers investigating new therapeutic agents, with potential applications in developing novel antibiotics to address antimicrobial resistance and in exploring multi-targeted anticancer strategies. Prior research on analogous 3-(1,3,4-thiadiazol-2-yl)quinoline derivatives has confirmed antimicrobial activity and shown low cytotoxicity in preliminary cell viability assays, highlighting the promise of this hybrid framework .

Properties

IUPAC Name

8-chloro-4-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O2S/c1-7(2)14-19-20-15(23-14)18-13(22)9-6-17-11-8(12(9)21)4-3-5-10(11)16/h3-7H,1-2H3,(H,17,21)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVMPZOYZLNLPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-chloro-4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of Functional Groups: The chloro and hydroxy groups are introduced through electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride, while hydroxylation can be done using hydroxylating agents such as hydrogen peroxide.

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized separately through the reaction of thiosemicarbazide with carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the quinoline core with the thiadiazole ring through amide bond formation, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Chemical Reactions Analysis

Formation of the 1,3,4-Thiadiazole Moiety

The 5-isopropyl-1,3,4-thiadiazole-2-amine is synthesized via:

  • Cyclization : Thiosemicarbazides react with carboxylic acid derivatives (e.g., acetic anhydride) under oxidative conditions. For example, NH₄Fe(SO₄)₂·12H₂O promotes cyclization to form the thiadiazole ring .

Key Reaction :

Thiosemicarbazide+R-COClNH₄Fe(SO₄)₂5-Isopropyl-1,3,4-thiadiazol-2-amine\text{Thiosemicarbazide} + \text{R-COCl} \xrightarrow{\text{NH₄Fe(SO₄)₂}} \text{5-Isopropyl-1,3,4-thiadiazol-2-amine}

Amide Coupling

The quinoline-3-carboxylic acid is activated (e.g., via SOCl₂ to form the acid chloride) and coupled with the thiadiazole amine:

8-Chloro-4-hydroxyquinoline-3-carboxylic acidSOCl2Acid chlorideThiadiazole amineTarget compound\text{8-Chloro-4-hydroxyquinoline-3-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride} \xrightarrow{\text{Thiadiazole amine}} \text{Target compound}

  • Conditions : Pyridine or DMF as base, room temperature or mild heating (40–60°C) .

  • Yield : 55–80% (based on analogous carboxamide couplings) .

Hydroxy Group Reactivity

  • Esterification : Reacts with acetyl chloride or acetic anhydride to form 4-acetoxy derivatives .

  • Oxidation : Under strong oxidizing conditions (e.g., KMnO₄), the hydroxy group may convert to a ketone, though this is typically avoided .

Thiadiazole Ring Modifications

  • Alkylation/Substitution : The isopropyl group can undergo further substitution under nucleophilic conditions (e.g., with Grignard reagents) .

Stability and Degradation

  • Acidic Conditions : The hydroxy group may protonate, increasing solubility. Prolonged exposure to strong acids risks hydrolysis of the carboxamide bond.

  • Basic Conditions : Deprotonation of the hydroxy group occurs, but the thiadiazole ring remains stable up to pH 10 .

Comparative Reaction Data

Reaction TypeConditionsYield (%)Reference
Quinoline chlorinationCl₂, FeCl₃, 80°C, 6 h72
Thiadiazole cyclizationNH₄Fe(SO₄)₂, AcOH, 100°C, 3 h62
Amide couplingSOCl₂, pyridine, RT, 12 h78

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of thiadiazole derivatives, including the compound . The 1,3,4-thiadiazole moiety is significant due to its structural diversity and biological activity.

Case Studies

  • In Vitro Studies : A study reported the synthesis and evaluation of several 1,3,4-thiadiazole derivatives against various cancer cell lines, including lung (A549), skin (SK-MEL-2), and colon (HCT15) cancers. The most active compounds exhibited IC50 values significantly lower than standard chemotherapeutics .
  • Structure-Activity Relationship (SAR) : Research has shown that modifications on the thiadiazole ring can enhance cytotoxicity. For instance, substituents on the C-5 phenyl ring were found to be crucial for increasing anticancer activity .

Pest Management Applications

The compound's potential extends beyond oncology; it may also serve as an eco-friendly alternative in pest management.

Botanical Pesticides

The growing concern over pesticide resistance and environmental impact has led to an interest in botanical pesticides derived from natural products. The structure of 8-chloro-4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide suggests it could possess insecticidal or fungicidal properties.

Efficacy Studies

Research indicates that certain thiadiazole derivatives exhibit significant toxicity against agricultural pests and pathogens. For example:

  • Contact Toxicity Assays : Compounds similar to 8-chloro-4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)quinoline have shown promising results against pests like Dermanyssus gallinae and Hyalomma dromedarii with LC50 values indicating effective control measures .

Data Summary

Application AreaKey Findings
Anticancer Activity Significant cytotoxicity against multiple cancer cell lines; structure modifications enhance efficacy.
Pest Management Potential as a botanical pesticide; effective against specific agricultural pests with low toxicity to non-target species.

Mechanism of Action

The mechanism of action of 8-chloro-4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. This inhibition can lead to the disruption of cellular processes, ultimately resulting in cell death. The presence of the chloro and hydroxy groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide (CAS: 782468-28-4)

  • Structural Differences: Quinoline Substitution: The compared compound has a 4-methylphenyl group at position 2 of the quinoline, whereas the target compound features 8-chloro and 4-hydroxy substituents. Thiadiazole Substitution: A cyclopropyl group replaces the isopropyl group at position 5 of the thiadiazole.
  • Physicochemical Properties: Molecular Weight: 386.5 g/mol (vs. ~396.8 g/mol estimated for the target compound). Lipophilicity: XLogP3 = 4.4, indicating high lipophilicity due to the 4-methylphenyl group. The target compound’s hydroxyl group likely reduces logP, improving aqueous solubility. Hydrogen Bonding: The target compound’s hydroxyl group increases hydrogen bond donor capacity (HBD = 1 vs.

Pyrazole Carboxamide Derivatives (e.g., Compounds 3a–3p from )

  • Core Structure: These compounds lack the quinoline-thiadiazole framework, instead featuring pyrazole-carboxamide backbones.
  • Synthetic Methodology : Both classes employ carbodiimide-mediated amide coupling (e.g., EDCI/HOBt), suggesting shared strategies for introducing diverse substituents.
  • Biological Relevance: Pyrazole derivatives in exhibit moderate yields (62–71%) and structural variability, but their biological data are unreported.

Structural and Functional Implications

Parameter Target Compound N-(5-Cyclopropyl-thiadiazol-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide Pyrazole Carboxamides (3a–3p)
Core Scaffold Quinoline-thiadiazole Quinoline-thiadiazole Pyrazole
Key Substituents 8-Cl, 4-OH, 5-isopropyl-thiadiazole 2-(4-methylphenyl), 5-cyclopropyl-thiadiazole Varied aryl/chloro groups
Molecular Weight (g/mol) ~396.8 (estimated) 386.5 403–437
Lipophilicity (XLogP3) Lower (due to -OH) 4.4 Not reported
Synthetic Yield Not reported Not reported 62–71%

Key Observations :

  • The hydroxyl group in the target compound may improve solubility but reduce membrane permeability compared to the methylphenyl-substituted analog.
  • The isopropyl group on the thiadiazole could confer greater metabolic stability than the cyclopropyl group due to steric hindrance against enzymatic degradation.
  • Pyrazole derivatives, while synthetically accessible, lack the quinoline-thiadiazole synergy, which is critical for targeting DNA gyrase or kinase enzymes.

Biological Activity

8-Chloro-4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide is a novel compound belonging to the quinoline family, characterized by its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on recent research findings, including synthesis methods, cytotoxicity evaluations, and structure-activity relationships.

The molecular formula for 8-chloro-4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide is C15H13ClN4O2SC_{15}H_{13}ClN_{4}O_{2}S with a molecular weight of 348.8 g/mol. The structural features include a chloro group at the 8-position and a hydroxy group at the 4-position of the quinoline ring, along with a thiadiazole moiety which is known for enhancing biological activity.

PropertyValue
Molecular FormulaC15H13ClN4O2SC_{15}H_{13}ClN_{4}O_{2}S
Molecular Weight348.8 g/mol
CAS Number951975-08-9

Anticancer Activity

Recent studies have highlighted the potential of compounds containing the 1,3,4-thiadiazole ring as anticancer agents. For instance, derivatives of thiadiazoles have shown significant cytotoxicity against various cancer cell lines. In particular:

  • Cytotoxicity Studies : A study reported that compounds with similar structural features exhibited IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung), SK-MEL-2 (skin), and HCT15 (colon) . The compound's structure suggests that the presence of electron-withdrawing groups enhances its anticancer properties.

The proposed mechanism of action for 8-chloro-4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide involves induction of apoptosis in cancer cells. Flow cytometry assays have indicated that similar compounds can increase p53 expression and activate caspase pathways leading to programmed cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Studies involving quinoline derivatives have shown effectiveness against various bacterial strains and fungi. The presence of the thiadiazole ring is believed to contribute significantly to this activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoline-thiadiazole derivatives. The following factors have been identified as influential:

  • Substituent Position : The position and nature of substituents on the quinoline and thiadiazole rings significantly affect potency.
  • Electron-Withdrawing Groups : Incorporation of electron-withdrawing groups at specific positions enhances cytotoxicity and antimicrobial activity .
  • Hydrophobic Interactions : Molecular docking studies suggest that strong hydrophobic interactions between the compound and target proteins are essential for its biological efficacy .

Case Studies

Several case studies have been conducted on related compounds that provide insights into the biological activities of quinoline-thiadiazole derivatives:

  • Study on Anticancer Efficacy : A recent investigation found that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin against breast cancer cell lines .
  • Antimicrobial Testing : Compounds similar to 8-chloro-4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide have been tested against Gram-positive and Gram-negative bacteria with promising results indicating broad-spectrum activity .

Q & A

Q. Methodological Answer

  • Structural elucidation : High-resolution mass spectrometry (HR-MS) and 1H/13C NMR confirm molecular weight and substituent positions.
  • Purity assessment : HPLC with UV detection (λ = 254 nm) quantifies impurities <0.5% .
  • Stability profiling : Thermogravimetric analysis (TGA) identifies decomposition temperatures under varying humidity .

How do substituents on the quinoline and thiadiazole rings influence bioactivity?

Q. Structure-Activity Relationship (SAR) Focus

  • Quinoline modifications : The 8-chloro group enhances lipophilicity, while the 4-hydroxy moiety enables hydrogen bonding with catalytic residues (e.g., in metalloenzymes) .
  • Thiadiazole optimization : The 5-isopropyl group improves metabolic stability by reducing CYP450-mediated oxidation .
  • Comparative data : Analogues with trifluoromethyl groups show increased potency against bacterial topoisomerases but lower solubility .

What factors affect the compound’s stability under experimental conditions?

Q. Advanced Stability Analysis

  • Light sensitivity : Store in amber vials to prevent photodegradation of the quinoline core.
  • pH-dependent hydrolysis : The carboxamide bond is stable at pH 6–8 but degrades in strongly acidic/basic conditions. Use buffered solutions (e.g., PBS) for in vitro assays .

How can reaction yields be improved in multi-step syntheses?

Q. Synthetic Optimization

  • Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., from 12 h to 30 min) while maintaining >85% yield .
  • Catalyst screening : Pd/C or Ni catalysts enhance coupling efficiency in thiadiazole formation .

What in vitro models are suitable for evaluating its therapeutic potential?

Q. Biological Assay Design

  • Antimicrobial activity : Use Gram-negative (E. coli) and Gram-positive (S. aureus) strains with ciprofloxacin as a control .
  • Anticancer screening : Test against NCI-60 cell lines, prioritizing HT-29 (colon) and MCF-7 (breast) due to quinoline derivatives’ affinity for topoisomerase II .

What is the impact of replacing the thiadiazole ring with isosteric heterocycles?

Advanced Structural Exploration
Replacing 1,3,4-thiadiazole with 1,2,4-triazole or oxadiazole alters:

  • Binding kinetics : Oxadiazole analogs show reduced affinity for ATP-binding pockets due to weaker H-bonding.
  • Pharmacokinetics : Triazole derivatives exhibit improved oral bioavailability in rodent models .

How can reproducibility be ensured across different laboratories?

Q. Data Reproducibility Guidelines

  • Detailed protocols : Specify molar ratios (e.g., 1.2:1 for carboxamide coupling) and stirring rates (≥500 rpm).
  • Reference standards : Distribute a centralized batch for cross-lab calibration of HPLC retention times and NMR spectra .

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